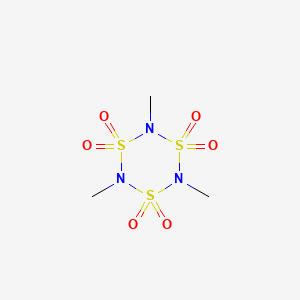
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone is a complex organic compound characterized by its unique structure and properties This compound belongs to the class of trithiatriazinanes, which are known for their sulfur-containing heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methyl groups and sulfur atoms in the compound can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone involves its interaction with specific molecular targets and pathways. The sulfur atoms in its structure can form bonds with metal ions or other reactive species, influencing various biochemical and chemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-trithiane: Another sulfur-containing heterocycle with similar structural features.
2,4,6-Trimethyl-1,3,5-triazine: A nitrogen-containing analog with comparable properties.
2,4,6-Trimethyl-1,3,5-trithiazine: A compound with both sulfur and nitrogen atoms in its ring structure.
Uniqueness
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone stands out due to its unique combination of sulfur atoms and methyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
54153-68-3 |
|---|---|
Molecular Formula |
C3H9N3O6S3 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5,2,4,6-trithiatriazinane 1,1,3,3,5,5-hexaoxide |
InChI |
InChI=1S/C3H9N3O6S3/c1-4-13(7,8)5(2)15(11,12)6(3)14(4,9)10/h1-3H3 |
InChI Key |
WQNZCZAGKQMPMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1S(=O)(=O)N(S(=O)(=O)N(S1(=O)=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















